molecular formula C16H11ClN2O2 B2939713 (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-22-1

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2939713
CAS No.: 314048-22-1
M. Wt: 298.73
InChI Key: DVAAEFKUUURKSJ-MNDPQUGUSA-N
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Description

(2Z)-2-[(4-Chlorophenyl)imino]-2H-chromene-3-carboxamide is a chromene derivative characterized by a benzopyran core substituted with a 4-chlorophenylimino group at position 2 and a carboxamide moiety at position 3 (Figure 1). Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-(4-chlorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAAEFKUUURKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the reaction of 4-chloroaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Analogs
  • (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Differs by a fluorine atom at position 2 and a 5-chloro substituent on the phenylimino group. The electron-withdrawing fluorine may enhance metabolic stability compared to chlorine .
  • (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Features a 4-fluorophenylimino group and an acetylated carboxamide. Acetylation could alter solubility and bioavailability .
Methoxy-Substituted Analog
Thiazolidinone Derivatives
  • C3: 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (): While structurally distinct (thiazolidinone core), the shared (4-chlorophenyl)imino group highlights the role of this substituent in modulating bioactivity .

Table 1. Structural Comparison of Key Analogs

Compound Core Structure Substituents (Position) Synthetic Method (Reference)
Target Compound Chromene 4-Cl-phenylimino (2), carboxamide (3) Not specified in evidence
() Chromene 5-Cl-2-F-phenylimino (2), 4-Cl-phenylamide (3) Diazonium salt coupling
() Chromene 4-F-phenylimino (2), acetylated carboxamide (3) Acetylation of precursor
() Chromene 8-OCH₃, 2-Cl-phenylamide (3) Condensation with 2-chloroaniline
C3 () Thiazolidinone 4-Cl-phenylimino (2), butylphenyl (3) Cyclocondensation

Physicochemical Properties

Lipophilicity, a critical factor in drug absorption, is often determined via HPLC capacity factors (k) or calculated log k values (). For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates exhibit log k values ranging from 2.1–3.8, influenced by alkyl chain length .

Biological Activity

(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its cytotoxic effects, and other relevant pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C16H12ClNO2\text{C}_{16}\text{H}_{12}\text{Cl}\text{N}\text{O}_2

This structure features a chromene backbone substituted with a 4-chlorophenyl group and an imine functional group, which are critical for its biological activities.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer properties. A study evaluating various chromen-4-one and chromane-2,4-dione derivatives found that many compounds demonstrated moderate to high cytotoxicity against cancer cell lines such as HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. Specifically, the compound exhibited an IC50 value of 24.4 ± 2.6 μM against MOLT-4 cells, highlighting its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its anticancer effects is likely multifaceted:

  • Induction of Apoptosis : Chromone derivatives have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Cytotoxicity Assessment

The cytotoxicity of this compound has been assessed using the MTT assay, a colorimetric assay for measuring cell viability. The results from various studies indicate that this compound has a promising cytotoxic profile against several cancer types.

Cell Line IC50 (μM) Reference
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6
MCF-768.4 ± 3.9

Other Biological Activities

Aside from its anticancer properties, compounds related to this compound have been investigated for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : The potential anti-inflammatory properties of chromones have also been documented, contributing to their therapeutic versatility .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of chromone compounds to enhance their biological activity further. For instance, modifications in the substituents on the chromone ring have been explored to improve potency and selectivity against specific cancer types .

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